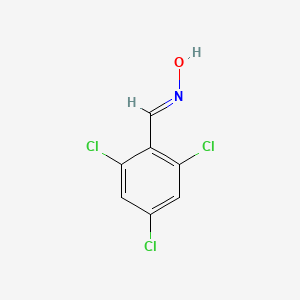

2,4,6-Trichlorobenzaldehyde oxime

Description

Contextual Significance of Aryl Oximes in Synthetic Organic Chemistry

Aryl oximes, a class of organic compounds characterized by a hydroxylamine (B1172632) group (=N-OH) attached to an aryl-substituted carbon atom, have been a cornerstone of organic chemistry for many years. nih.govmdpi.com They are most commonly synthesized through the condensation reaction of an aryl aldehyde or ketone with hydroxylamine. acs.orgwikipedia.org This reaction can be performed using various methods, including environmentally friendly, solvent-free conditions catalyzed by recoverable nanoparticles like nano Fe3O4. researchgate.net

The significance of aryl oximes lies in their remarkable versatility as synthetic intermediates. mdpi.com The oxime functional group can undergo a variety of chemical transformations. For instance, it can be hydrolyzed to regenerate the original carbonyl compound, dehydrated to form nitriles, or undergo the Beckmann rearrangement to produce amides. wikipedia.org Furthermore, the N-O bond in oximes can be cleaved to generate iminyl radicals, which are valuable reactive intermediates for constructing nitrogen-containing heterocyclic compounds. acs.org

Due to this synthetic flexibility, aryl oximes serve as crucial precursors in the synthesis of a wide array of biologically active molecules. mdpi.comorganic-chemistry.org Their derivatives have been shown to possess fungicidal, herbicidal, insecticidal, antioxidant, and antitumor properties. nih.govorganic-chemistry.org The introduction of an oxime group into natural compounds has been reported to enhance their biological activity, making them important scaffolds in the design of kinase inhibitors and other potential therapeutics. nih.govmdpi.com

Overview of Trichloro-Substituted Aromatic Compounds in Scientific Inquiry

Trichloro-substituted aromatic compounds are a class of molecules that feature prominently in both industrial and academic research. The presence of three chlorine atoms on an aromatic ring significantly influences the compound's chemical and physical properties. This substitution pattern is critical in the synthesis of many commercial products, including pharmaceuticals and agrochemicals. nih.gov In fact, a significant percentage of FDA-approved drugs contain chlorine atoms, with some possessing two or three. nih.gov

The substitution of hydrogen with chlorine on an aromatic ring is a fundamental transformation in organic chemistry, typically achieved through electrophilic aromatic substitution. masterorganicchemistry.comgoogle.com The rate and extent of chlorination can often be controlled by reaction conditions such as temperature. google.com The resulting chlorinated compounds are often valuable intermediates. For instance, 2,4,6-trichlorobenzaldehyde (B1312254) is used in the synthesis of the fungicide Pydiflumetofen. chemicalbook.com

The strong electron-withdrawing nature of chlorine atoms deactivates the aromatic ring towards further electrophilic substitution and directs incoming substituents, a key consideration in multi-step syntheses. libretexts.org This electronic effect is exploited in medicinal chemistry, where a chloro-substituent can act as a versatile functional group mimic. chemrxiv.org Furthermore, the study of trichlorinated aromatic compounds, such as isomers of trichlorobenzaldehyde, provides insights into complex phenomena like the influence of paramagnetic ions on the relaxation behavior of molecules in nuclear magnetic resonance studies. sigmaaldrich.com

Research Trajectories for 2,4,6-Trichlorobenzaldehyde Oxime

Direct research on this compound is not extensively detailed in publicly available literature. However, its research trajectories can be inferred from the established chemistry of its parent aldehyde and the broader classes of aryl oximes and halogenated compounds.

The primary route to this compound would be the oximation of its precursor, 2,4,6-trichlorobenzaldehyde. wikipedia.orgresearchgate.net This aldehyde is a known synthetic intermediate, for example, in the production of certain fungicides. chemicalbook.com Given that oximes are often investigated for their own biological activities or as precursors to other active molecules, a key research trajectory for this compound would be its evaluation as a potential agrochemical or pharmaceutical intermediate. nih.govmdpi.comorganic-chemistry.org

Another significant area of research would involve leveraging its unique structure in synthetic chemistry. The combination of the reactive oxime group and the sterically hindered, electron-poor trichlorinated ring presents interesting possibilities for novel chemical transformations. mdpi.com Research could explore its utility in cycloaddition reactions or as a source of highly substituted iminyl radicals for constructing complex molecular architectures. acs.org Furthermore, studies on related halogen-substituted benzaldehyde (B42025) oximes have shown that intermolecular interactions, such as halogen bonding, can lead to interesting mechanical properties in the solid state, like plastic and elastic bending. rsc.org Therefore, investigating the crystal structure and material properties of this compound could be another fruitful avenue of research.

Interactive Data Tables

Table 1: Physicochemical Properties of 2,4,6-Trichlorobenzaldehyde and its Oxime Derivative

| Property | 2,4,6-Trichlorobenzaldehyde | This compound |

| CAS Number | 24473-00-5 nih.gov | 22241-21-0 |

| Molecular Formula | C₇H₃Cl₃O nih.gov | C₇H₄Cl₃NO uni.lu |

| Molecular Weight | 209.46 g/mol nih.govsigmaaldrich.com | ~224.48 g/mol |

| IUPAC Name | 2,4,6-trichlorobenzaldehyde nih.govsigmaaldrich.com | 2,4,6-trichloro-3-[(Z)-hydroxyiminomethyl]phenol uni.lu |

| Melting Point | 58.5-59.5 °C sigmaaldrich.com | Not available |

| Boiling Point | 180-195 °C at 12 mmHg sigmaaldrich.com | Not available |

Table 2: Overview of Key Synthetic Transformations of Aryl Oximes

| Reaction Type | Description | Application/Significance |

| Beckmann Rearrangement | Acid-catalyzed rearrangement of an oxime to an amide. wikipedia.org | Fundamental method for synthesizing amides from ketones/aldehydes. wikipedia.org |

| Dehydration | Elimination of water from an aldoxime to yield a nitrile. wikipedia.org | A common and direct route to aromatic and aliphatic nitriles. |

| Reduction | Conversion of the oxime group to a primary amine. | Important for the synthesis of various amine-containing compounds. mdpi.com |

| Radical Reactions | Cleavage of the N-O bond to form iminyl radicals. | Access to reactive intermediates for the synthesis of nitrogen heterocycles. acs.org |

| Cycloaddition Reactions | Participation of the oxime or its derivatives (e.g., nitrones) in cycloaddition reactions. | Construction of complex cyclic and heterocyclic frameworks. acs.org |

| Esterification | Conversion of the oxime hydroxyl group to an ester. | Creates oxime esters, which have applications in crop protection and therapeutics. organic-chemistry.org |

Structure

3D Structure

Properties

Molecular Formula |

C7H4Cl3NO |

|---|---|

Molecular Weight |

224.5 g/mol |

IUPAC Name |

(NE)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H4Cl3NO/c8-4-1-6(9)5(3-11-12)7(10)2-4/h1-3,12H/b11-3+ |

InChI Key |

FCBBNUOWHZWGFM-QDEBKDIKSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1Cl)/C=N/O)Cl)Cl |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=NO)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4,6 Trichlorobenzaldehyde Oxime and Precursors

Strategies for the Preparation of 2,4,6-Trichlorobenzaldehyde (B1312254)

The efficient synthesis of 2,4,6-Trichlorobenzaldehyde is a critical prerequisite for the production of its corresponding oxime. Several synthetic strategies have been developed, starting from various precursors and employing a range of reaction conditions.

Synthetic Pathways from 2,4,6-Trichlorobenzoic Acid Derivatives

One common route to 2,4,6-Trichlorobenzaldehyde involves the use of 2,4,6-Trichlorobenzoic acid and its derivatives. 2,4,6-Trichlorobenzoic acid can be prepared from 1,3,5-trichlorobenzene (B151690) through a reaction with carbon tetrachloride in the presence of anhydrous aluminum trichloride, followed by hydrolysis with concentrated sulfuric acid. google.com The resulting 2,4,6-trichlorobenzoic acid can then be converted to the target aldehyde. google.com

A key intermediate in this pathway is 2,4,6-Trichlorobenzoyl chloride, also known as Yamaguchi's reagent. wikipedia.org This acid chloride can be prepared by refluxing 2,4,6-Trichlorobenzoic acid with thionyl chloride. wikipedia.org The reduction of 2,4,6-Trichlorobenzoyl chloride to 2,4,6-Trichlorobenzaldehyde can be achieved through methods like the Rosenmund reduction, which utilizes a poisoned palladium catalyst. quora.com

2,4,6-Trichlorobenzoic acid itself is a versatile reactant and has been employed in the synthesis of various compounds, including flame retardant monomers and antimicrobial agents. sigmaaldrich.comchemicalbook.com

Alternative Synthetic Routes Involving 2,4,6-Trichloroaniline

An alternative and often more direct pathway to 2,4,6-Trichlorobenzaldehyde starts from 2,4,6-Trichloroaniline. This compound is a widely used intermediate in the production of azo dyes and other chemicals. chemicalbook.comguidechem.com

The industrial synthesis of 2,4,6-Trichloroaniline typically involves the chlorination of aniline (B41778). guidechem.com Due to the activating nature of the amino group, chlorination readily occurs at the ortho and para positions. guidechem.com Various methods have been developed to optimize this process, including carrying out the reaction in the presence of inert organic solvents at elevated temperatures. google.com A process involving the reaction of aniline with a chlorinating agent in the presence of an inert organic solvent has been patented for the preparation of 2,4,6-trichloroaniline. google.com

Once 2,4,6-Trichloroaniline is obtained, it can be converted to 2,4,6-Trichlorobenzaldehyde. One method involves the reaction of 2,4,6-Trichloroaniline with n-butyllithium in a carbon dioxide atmosphere to produce 2,4,6-trichlorobenzoic acid, which is then converted to the aldehyde as described previously. wikipedia.org

Process Optimization in 2,4,6-Trichlorobenzaldehyde Synthesis

Process optimization is a crucial aspect of chemical synthesis, aiming to improve efficiency, reduce costs, and minimize environmental impact. o2h.com In the context of 2,4,6-Trichlorobenzaldehyde synthesis, optimization efforts focus on several key areas.

For the synthesis starting from 1,3,5-trichlorobenzene, a method involving reaction with n-butyllithium and subsequent treatment with anhydrous N,N-dimethylformamide has been reported to give a high yield of 96%. chemicalbook.com

In the synthesis of 2,4,6-Trichloroaniline, optimization strategies include the use of specific solvent systems and controlling reaction temperatures to achieve high purity and yields. For instance, dissolving aniline in an anhydrous inert organic solvent system and passing anhydrous hydrogen halide through it has been shown to produce highly pure aniline hydrohalide, a key intermediate. googleapis.com Subsequent chlorination can then lead to high yields of 2,4,6-Trichloroaniline. googleapis.com Another patented process describes the reaction of aniline with a chlorinating agent in inert organic solvents at elevated temperatures to produce 2,4,6-Trichloroaniline with good yields and purity. google.com

The table below summarizes some of the reaction conditions that have been optimized for related syntheses, which could be applicable to the synthesis of 2,4,6-Trichlorobenzaldehyde and its precursors.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 1,3,5-Trichlorobenzene | 1) n-BuLi, THF, -78°C; 2) Anhydrous DMF, -78°C to RT | 2,4,6-Trichlorobenzaldehyde | 96% | chemicalbook.com |

| Aniline | HCl gas, Chlorobenzene, 90°C, then Cl2 | 2,4,6-Trichloroaniline (crude) | 87.0% of theory | google.com |

| 4-Chlorobenzaldehyde, Malononitrile, Ethyl acetoacetate | [bmim]OH (20 mol%), 50-60°C | 5-Ethoxycarbonyl-2-amino-4-(4-chlorophenyl)-3-cyano-6-methyl-4H-pyran | 91% | researchgate.net |

Elucidation of Oximation Reactions for Aldehyde to Oxime Conversion

The conversion of an aldehyde to an oxime is a fundamental reaction in organic chemistry. This transformation involves the reaction of the aldehyde with hydroxylamine (B1172632).

Development of Catalytic Oximation Procedures

To improve the efficiency and environmental friendliness of oximation reactions, various catalytic procedures have been developed. These methods often aim to avoid the use of harsh reagents and simplify product isolation.

Acid catalysts are commonly employed to facilitate the reaction. ijprajournal.com For instance, oxalic acid has been used as a catalyst for the oximation of aldehydes and ketones with hydroxylamine hydrochloride, achieving high yields in relatively short reaction times. orientjchem.org Natural acids, such as those found in citrus fruit juice, have also been explored as green alternatives. ijprajournal.com

Solvent-free conditions have also been investigated. One approach involves grinding the aldehyde, hydroxylamine hydrochloride, and a catalyst like bismuth(III) oxide (Bi2O3) together in a mortar and pestle, leading to high yields of the corresponding oxime in a very short time. nih.gov Another solventless method utilizes zinc oxide (ZnO) as a catalyst at elevated temperatures. nih.gov

The use of mineral water as a solvent, which contains various salts, has been shown to accelerate the reaction and provide high yields of aryl oximes at room temperature without the need for an external catalyst. ias.ac.in Furthermore, transoximation, a process where an oxime group is transferred from one molecule to another, can be catalyzed by Brønsted acids under mild conditions, avoiding the direct use of potentially explosive hydroxylamine. rsc.org

The table below presents a summary of different catalytic systems used for oximation reactions.

| Aldehyde/Ketone | Reagent/Catalyst | Conditions | Yield | Reference |

| Various aldehydes and ketones | NH2OH·HCl / Oxalic acid | CH3CN, reflux | 90-95% | orientjchem.org |

| Aromatic aldehydes | NH2OH·HCl / Mineral water | Room temperature | High yields | ias.ac.in |

| Various aldehydes and ketones | NH2OH·HCl / Bi2O3 | Solvent-free, grinding | 60-98% | nih.gov |

| Various aldehydes | NH2OH·HCl / ZnO | Solvent-free, 80°C | High yields | nih.gov |

Regioselective and Stereoselective Control in Oxime Formation

The formation of an oxime from an aldehyde, such as 2,4,6-trichlorobenzaldehyde, involves the reaction of the aldehyde with hydroxylamine. wikipedia.org This reaction proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.comyoutube.com The reaction is typically catalyzed by acid. numberanalytics.com

The regioselectivity in the formation of 2,4,6-trichlorobenzaldehyde oxime is inherently controlled by the starting material; the oxime functional group is formed at the position of the aldehyde group on the benzene (B151609) ring.

Stereoselectivity in oxime formation is a critical consideration, as the resulting C=N double bond can lead to geometric isomers, designated as E and Z (historically syn and anti). wikipedia.org The E isomer is generally more stable and often the predominant product. numberanalytics.com The ratio of these isomers can be influenced by several factors:

Reaction Conditions: The pH of the reaction medium, the solvent, and the temperature can all affect the stereochemical outcome. numberanalytics.comresearchgate.net For instance, the use of potassium carbonate in methanol (B129727) has been reported to influence the stereoselectivity in the oximation of aldehydes and ketones. researchgate.net

Catalysts: Specific catalysts can be employed to favor the formation of one isomer over the other. researchgate.net

Steric Hindrance: The bulky chlorine atoms at the ortho positions (2 and 6) of the benzaldehyde (B42025) ring in 2,4,6-trichlorobenzaldehyde can exert significant steric hindrance, which can influence the approach of the hydroxylamine and thus the stereochemical outcome of the oximation.

While specific studies on the stereoselective synthesis of this compound are not extensively detailed in the available literature, the principles of controlling E/Z isomerism in other aromatic oximes can be applied.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are crucial steps to obtain a product of high purity. Common techniques employed for the purification of aromatic oximes include:

Recrystallization: This is a standard method for purifying solid organic compounds. asianpubs.org The choice of solvent is critical and is determined by the solubility of the oxime at different temperatures. A suitable solvent will dissolve the oxime at an elevated temperature but will result in the crystallization of the pure compound upon cooling, leaving impurities dissolved in the mother liquor.

Extraction: Liquid-liquid extraction is used to separate the oxime from the reaction mixture. asianpubs.orggoogle.com This typically involves dissolving the crude product in an organic solvent and washing it with water or an aqueous solution to remove inorganic byproducts and unreacted hydroxylamine. google.comgoogle.com The organic layer containing the oxime is then dried and the solvent evaporated.

Chromatography: For highly pure samples or for separating E/Z isomers, column chromatography can be employed. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a single solvent or a mixture of solvents) is optimized to achieve the best separation. orgsyn.org

The purification of the precursor, 2,4,6-trichlorobenzaldehyde, involves washing the organic layer with a saturated aqueous sodium bicarbonate solution and brine, followed by drying over anhydrous magnesium sulfate (B86663) and concentration under reduced pressure. chemicalbook.com A similar workup procedure can be anticipated for the corresponding oxime.

Below is a table summarizing the general purification techniques applicable to aromatic oximes like this compound.

| Technique | Principle | Typical Solvents/Reagents | Key Considerations |

| Recrystallization | Difference in solubility at varying temperatures | Ethanol, Methanol, Water-Ethanol mixtures | Choice of solvent is crucial for yield and purity. |

| Extraction | Partitioning between immiscible liquid phases | Ethyl acetate, Diethyl ether, Dichloromethane, Water, Brine | Efficient separation of organic product from aqueous impurities. |

| Column Chromatography | Differential adsorption on a stationary phase | Silica gel, Alumina (stationary phase); Hexane, Ethyl acetate, Chloroform (mobile phase) | Effective for separating isomers and achieving high purity. |

Advanced Synthetic Methodologies for the Precursor: 2,4,6-Trichlorobenzaldehyde

The synthesis of the direct precursor, 2,4,6-trichlorobenzaldehyde, is a well-documented process. A common and effective method starts from 1,3,5-trichlorobenzene. chemicalbook.com

The synthetic route involves the ortho-lithiation of 1,3,5-trichlorobenzene followed by formylation. The reaction conditions are critical for achieving a high yield.

Synthesis of 2,4,6-Trichlorobenzaldehyde from 1,3,5-Trichlorobenzene chemicalbook.com

| Step | Reagents and Conditions | Purpose | Yield |

| 1. Lithiation | 1,3,5-trichlorobenzene, n-butyllithium, anhydrous Tetrahydrofuran (THF), -78°C | Formation of a lithiated intermediate | - |

| 2. Formylation | Anhydrous N,N-dimethylformamide (DMF), -80°C to -78°C | Introduction of the aldehyde group | - |

| 3. Quenching | 3N Hydrochloric acid | Neutralization and workup | - |

| 4. Purification | Extraction with ethyl acetate, washing with saturated aqueous sodium bicarbonate and brine, drying over anhydrous magnesium sulfate, and concentration under reduced pressure | Isolation of the pure product | 96% |

This method provides a high yield of the desired 2,4,6-trichlorobenzaldehyde, which can then be used for the synthesis of the target oxime. chemicalbook.com

Reactivity and Chemical Transformations of 2,4,6 Trichlorobenzaldehyde Oxime

Investigation of Oxime Group Functionalization

The oxime moiety (C=N-OH) is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, and derivatization at the oxygen atom.

The oxidation of aldoximes, including substituted benzaldehyde (B42025) oximes, typically yields the corresponding aldehyde or nitrile, depending on the reaction conditions and the structure of the oxime. acs.orgacs.org The mechanism of this transformation can proceed through different pathways.

Mechanistic studies on a series of benzaldehyde oximes have shown that the reaction pathway is influenced by the oxidation potential of the oxime. acs.orgnih.gov For oximes with an oxidation potential below approximately 2.0 V, the reaction with a photosensitizer like triplet chloranil (B122849) proceeds via an electron-transfer mechanism. acs.org However, for oximes with higher oxidation potentials, a hydrogen atom transfer (HAT) mechanism is more likely. acs.orgacs.org The presence of electron-withdrawing substituents, such as the chloro groups in 2,4,6-trichlorobenzaldehyde (B1312254) oxime, generally favors the formation of the nitrile product. acs.orgnih.gov

The key intermediate leading to the aldehyde is the iminoxyl radical, which can be formed through either an electron transfer-proton transfer (ET-PT) sequence or a direct HAT pathway. acs.org The formation of nitriles is proposed to occur from an intermediate iminoyl radical. nih.gov

The reduction of the oxime group is a fundamental transformation that can lead to the formation of primary amines or hydroxylamines. The choice of reducing agent and reaction conditions determines the final product. Catalytic reduction represents an efficient method for this transformation, although oximes can be challenging to reduce. nih.gov A significant side reaction is the reductive cleavage of the N-O bond, which leads to the formation of primary amines. nih.gov

Milder reduction conditions can selectively produce hydroxylamines. For example, the catalytic reduction of oximes to hydroxylamines has been achieved using platinum-based heterogeneous catalysts with hydrogen gas in the presence of a strong Brønsted acid. nih.gov More recently, transition-metal-based homogeneous catalysts have been developed that show high turnover numbers. nih.gov For other aryl oximes, such as arylcyanomethylenequinone oximes, reduction using zinc and acetic acid in methanol (B129727) has been shown to convert the oxime moiety into an amine. mdpi.com A more vigorous catalytic reduction of these systems, using hydrogen gas and Raney nickel, can reduce both the oxime and a cyano group, if present. mdpi.comresearchgate.net

The hydroxyl group of the oxime can be functionalized to form oxime ethers and esters through O-alkylation and O-acylation, respectively. These derivatives are valuable as scaffolds in pharmaceutical applications and for the synthesis of heterocycles. nsf.gov

O-alkylation is typically achieved by reacting the oxime with an alkylating agent, such as an alkyl halide or mesylate, often in the presence of a base. organic-chemistry.org O-acylation involves the reaction of the oxime with an acylating agent like an acyl chloride or anhydride. nih.govrsc.org For instance, a method for synthesizing O-acylhydroxamates involves reacting various oxime chlorides with carboxylic acids in the presence of a base like DABCO. nih.gov This reaction proceeds smoothly with both electron-donating and electron-withdrawing substituents on the oxime chloride's aryl group. nih.gov

Cyclization Reactions to Form Heterocyclic Systems

The structural framework of 2,4,6-trichlorobenzaldehyde oxime serves as a precursor for the synthesis of important heterocyclic scaffolds like isoxazoles and thiazoles.

A primary route to isoxazoles from aldoximes involves their conversion to nitrile oxides, which are unstable 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with alkynes. nih.goveresearchco.com The nitrile oxide intermediate is typically generated in situ from the aldoxime. nih.gov

One common method involves the halogenation of the aldoxime to form a hydroximoyl halide, followed by base-induced elimination to generate the nitrile oxide. For example, 2,6-dichlorobenzaldehyde (B137635) oxime has been converted to the corresponding hydroxamoyl chloride using N-chlorosuccinimide (NCS) in DMA. google.com This intermediate can then react with an alkyne in the presence of a base to form the 3,5-disubstituted isoxazole (B147169) ring. eresearchco.comgoogle.com Flow chemistry techniques have also been developed to telescope the oximation, chlorination, and cycloaddition steps into an efficient, high-yielding sequence. researchgate.net

Another approach is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govorganic-chemistry.org In this method, an ynone is first condensed with methoxylamine hydrochloride to form the O-methyl oxime, which is then treated with an electrophile like iodine monochloride (ICl) to induce cyclization, yielding a highly substituted isoxazole. nih.govorganic-chemistry.org

Thiazole (B1198619) rings can be synthesized from a variety of starting materials. While the classic Hantzsch synthesis involves the reaction of α-halocarbonyl compounds with thioamides, alternative methods have been developed that utilize oximes as precursors. nih.govresearchgate.netyoutube.com

A notable method is the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN). nih.govorganic-chemistry.org This transformation offers good functional group tolerance and proceeds under mild reaction conditions to afford thiazoles in good to excellent yields. nih.govorganic-chemistry.org The reaction is typically carried out in a solvent like toluene (B28343) at elevated temperatures, using a catalyst such as copper(I) iodide. nih.gov This approach provides a direct route to the thiazole core from readily available oximes.

Reactions Involving the Chlorinated Aromatic Ring System

The reactivity of the aromatic core of this compound is profoundly influenced by the substituents it bears. The three chlorine atoms and the oxime group dictate the electron density of the ring and its susceptibility to attack by either electrophiles or nucleophiles.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The feasibility and outcome of such reactions are governed by the nature of the substituents already present on the ring. wikipedia.org Substituents are broadly classified as either activating or deactivating, and as ortho/para-directing or meta-directing. wikipedia.org

In the case of this compound, the aromatic ring is heavily substituted with deactivating groups. Halogens, such as chlorine, are deactivating because their inductive electron-withdrawing effect outweighs their resonance electron-donating effect. wikipedia.org The oxime group (-CH=NOH) is also considered a deactivating group for electrophilic substitution.

The cumulative effect of three deactivating chlorine atoms and a deactivating oxime group renders the benzene (B151609) ring extremely electron-poor and therefore highly resistant to attack by electrophiles. Standard electrophilic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to be exceptionally difficult under typical conditions. masterorganicchemistry.com Any potential substitution would be directed to the remaining hydrogen positions (at C3 and C5), but the high deactivation of the ring makes such reactions energetically unfavorable.

Table 1: Predicted Effects of Substituents on Electrophilic Aromatic Substitution for this compound

| Substituent | Position(s) | Electronic Effect | Impact on SEAr |

|---|---|---|---|

| Chlorine | 2, 4, 6 | Inductively withdrawing, weakly resonance donating | Deactivating |

| Oxime (-CH=NOH) | 1 | Inductively and resonance withdrawing | Deactivating |

This table is based on established principles of organic chemistry.

Nucleophilic Aromatic Substitution Investigations

In contrast to its inertness toward electrophiles, the electron-deficient nature of the aromatic ring in this compound makes it a potential candidate for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an aromatic ring and displaces a leaving group. chemrxiv.org This type of reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex). chemrxiv.org

The three chlorine atoms on the ring of this compound serve as both electron-withdrawing activators and potential leaving groups. The presence of these groups, particularly at the ortho and para positions relative to each other and to the oxime group, significantly lowers the energy barrier for nucleophilic attack. Investigations into related, highly halogenated aromatic systems, such as 2,4,6-trichloro-1,3,5-triazine, have demonstrated facile substitution of chlorine atoms by various nucleophiles. nih.gov

While specific studies on this compound are not extensively documented, it is plausible that it would react with strong nucleophiles (e.g., alkoxides, thiolates, amines) under appropriate conditions. The chlorine atom at the C4 position (para to the oxime) would be the most likely site for initial substitution due to the combined electron-withdrawing effects of the ortho chlorine atoms and the para oxime group, which provide the greatest stabilization for the intermediate.

Table 2: Predicted Reactivity for Nucleophilic Aromatic Substitution

| Position of Chlorine | Activating Groups (Ortho/Para) | Predicted Reactivity | Potential Nucleophiles |

|---|---|---|---|

| C4 | Two Cl atoms (ortho), Oxime group (para) | Highest | RO⁻, RS⁻, R₂NH |

This table is based on established principles of SNAr reactions on substituted aromatic rings.

Stereochemical Analysis of (E)/(Z) Isomerism in Oximes

Oximes, characterized by the C=N-OH functional group, can exist as stereoisomers due to restricted rotation around the carbon-nitrogen double bond. These isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules. For aldoximes, the (Z) isomer (historically syn) has the hydroxyl group and the aldehyde hydrogen on the same side of the C=N double bond, while the (E) isomer (historically anti) has them on opposite sides.

The synthesis of oximes from an aldehyde and hydroxylamine (B1172632) often yields a mixture of (E) and (Z) isomers. wikipedia.org The ratio of these isomers can be influenced by several factors, including reaction temperature, solvent, and the presence of catalysts or acids. researchgate.netmdpi.com For instance, temperature changes can alter the position of the equilibrium between the two isomers. researchgate.net It is known that the (E) and (Z) isomers can be interconverted, often catalyzed by residual acid from the synthesis. mdpi.com

While detailed studies isolating and characterizing the individual (E) and (Z) isomers of this compound are not widely available, data from the parent benzaldehyde oxime and other substituted analogs can provide insight. wikipedia.org The two isomers typically exhibit distinct physical properties, such as melting points, and can be differentiated using spectroscopic techniques like ¹H-NMR, where the chemical shift of the proton on the oximic carbon is different for each isomer. tsijournals.com

Table 3: General Comparison of (E) and (Z) Isomers of Benzaldehyde Oximes

| Property | (E)-Isomer | (Z)-Isomer |

|---|---|---|

| Relative Orientation | -OH group is trans to the aldehyde H | -OH group is cis to the aldehyde H |

| Melting Point (Benzaldehyde Oxime) | 133 °C wikipedia.org | 33 °C wikipedia.org |

| ¹H-NMR Signal (Aldehyde H) | Typically downfield | Typically upfield |

| Stability | Often the thermodynamically more stable isomer | Often the kinetically favored product |

Data for melting points are for the unsubstituted benzaldehyde oxime and serve as an illustrative example. wikipedia.org The relative stability and NMR shifts are general trends observed for aldoximes.

Spectroscopic and Structural Elucidation of 2,4,6 Trichlorobenzaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

In the ¹H NMR spectrum of 2,4,6-trichlorobenzaldehyde (B1312254) oxime, specific signals corresponding to the different types of protons are expected. The aromatic region would likely exhibit a singlet for the two equivalent protons on the benzene (B151609) ring, a consequence of the symmetrical substitution pattern. The chemical shift of these protons is influenced by the electron-withdrawing nature of the three chlorine atoms and the oxime group. For comparison, the aromatic protons in the precursor, 2,4,6-trichlorobenzaldehyde, appear as a singlet at δ 7.42 ppm. ontosight.ai

The proton of the oxime group (N-OH) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. In similar benzaldehyde (B42025) oxime derivatives, this proton typically resonates at a higher chemical shift. For instance, in 2,4-dichlorobenzaldehyde (B42875) oxime, the oxime proton signal is observed at δ 11.81 ppm in DMSO-d₆. rsc.org The azomethine proton (-CH=N) will also present as a singlet, and its chemical shift would be indicative of the electronic environment. In related structures, this proton signal often appears in the range of δ 8.0-8.5 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for 2,4,6-Trichlorobenzaldehyde Oxime

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic C-H | ~7.5 | Singlet |

| Oxime N-OH | Variable (likely >10) | Broad Singlet |

| Azomethine CH=N | ~8.3 | Singlet |

Note: These are predicted values based on analogous compounds and are subject to variation based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon of the azomethine group (C=N) is anticipated to have a chemical shift in the range of δ 145-155 ppm. The aromatic carbons will show signals in the typical aromatic region (δ 120-140 ppm), with the carbons bearing chlorine atoms appearing at higher chemical shifts due to the deshielding effect of the halogens. For reference, the carbonyl carbon in 2,4,6-trichlorobenzaldehyde appears at δ 187.7 ppm, and the aromatic carbons are observed at δ 139.4, 137.8, 130.0, and 128.8 ppm. ontosight.ai

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Azomethine C=N | ~150 |

| C-Cl | ~138-140 |

| C-H (aromatic) | ~129-131 |

| C-C=N (ipso) | ~130-132 |

Note: These are predicted values based on analogous compounds and are subject to variation based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands are expected. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the oxime group. researchgate.net The C=N stretching vibration of the oxime is typically observed in the range of 1620-1680 cm⁻¹. researchgate.net The C-Cl stretching vibrations would likely appear in the fingerprint region, below 1000 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (oxime) | 3200-3600 (broad) |

| C-H Stretch (aromatic) | ~3050-3100 |

| C=N Stretch (oxime) | ~1620-1680 |

| C=C Stretch (aromatic) | ~1450-1600 |

| C-Cl Stretch | <1000 |

Note: These are general ranges and the exact positions can vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound. For this compound (C₇H₄Cl₃NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at [M], [M+2], [M+4], and [M+6] in a predictable ratio. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [M-OH]⁺ | Loss of hydroxyl radical |

| [M-H₂O]⁺ | Loss of water |

| [C₇H₂Cl₃]⁺ | Trichlorobenzyl cation |

| [C₆H₂Cl₃]⁺ | Trichlorophenyl cation |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

X-Ray Crystallography for Solid-State Structure Determination

It is anticipated that this compound would crystallize in a common space group, and its crystal packing would be dominated by intermolecular hydrogen bonding between the oxime groups of adjacent molecules, likely forming dimers or chains. nih.gov Additionally, π-π stacking interactions between the aromatic rings could further stabilize the crystal lattice. nih.gov The presence of the three bulky chlorine atoms would significantly influence the packing arrangement.

Table 5: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Intermolecular Interactions | O-H···N hydrogen bonds, π-π stacking |

| Molecular Conformation | Likely planar or near-planar |

Note: These are predictions based on the structures of similar compounds and would require experimental verification.

Computational and Theoretical Investigations of 2,4,6 Trichlorobenzaldehyde Oxime

Quantum Chemical Calculations: Electronic Structure and Reactivity Studies

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 2,4,6-Trichlorobenzaldehyde (B1312254) oxime. These calculations provide a molecular-level understanding of the compound's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2,4,6-Trichlorobenzaldehyde oxime, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine its optimized molecular geometry, including bond lengths and angles, in the ground state. nih.gov These calculations are crucial for understanding the molecule's stability and reactivity.

Studies on similar oxime derivatives have demonstrated that DFT methods can accurately predict geometric parameters that show good agreement with experimental data. nih.gov The calculated properties help in understanding how the trichloro-substitution pattern on the benzaldehyde (B42025) ring influences the electronic distribution and geometry of the oxime moiety.

Table 1: Calculated Ground State Properties of an Oxime Derivative (Illustrative)

| Property | Calculated Value | Method |

|---|---|---|

| Total Energy | -X Hartrees | DFT/B3LYP/6-311++G(d,p) |

Note: This table is illustrative. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the oxime group and the phenyl ring, while the LUMO is likely distributed over the entire molecule, including the chlorine atoms. The energy gap helps in understanding the charge transfer interactions that can occur within the molecule. nih.govbiointerfaceresearch.com A smaller energy gap generally implies higher reactivity.

Table 2: Frontier Molecular Orbital Energies (Illustrative for a Related Oxime)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -X.xx |

| LUMO | -Y.yy |

Note: This table is illustrative. Specific values for this compound would require dedicated calculations.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.org The MEP map plots the electrostatic potential onto the electron density surface. researchgate.net

In the MEP of this compound, negative potential regions (typically colored red or yellow) are expected around the electronegative oxygen and nitrogen atoms of the oxime group and the chlorine atoms, indicating sites prone to electrophilic attack. researchgate.net Positive potential regions (blue) are likely to be found around the hydrogen atoms, particularly the hydroxyl hydrogen of the oxime group, suggesting these are sites for nucleophilic attack. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Conformational Analysis and Isomeric Stability Studies

This compound can exist in different conformations and isomeric forms, primarily the E and Z isomers with respect to the C=N double bond. Computational methods are employed to determine the relative stabilities of these isomers. By calculating the total energy of each conformer, the most stable isomer can be identified. For many benzaldehyde oximes, the E isomer is found to be more stable. nih.gov

The potential energy surface of the molecule can be scanned by systematically changing key dihedral angles to identify all possible low-energy conformers. These studies are essential for understanding the compound's behavior in different environments and its potential to interact with biological targets.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. mdpi.com MD simulations can provide insights into the conformational changes, flexibility, and intermolecular interactions of this compound in a solvent or when interacting with other molecules. pensoft.net

By simulating the molecule's trajectory over time, researchers can observe its dynamic properties, which are not accessible from static quantum chemical calculations. This is particularly important for understanding how the molecule might behave in a biological system, for instance, when approaching a receptor binding site. pensoft.net

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the structural elucidation of the compound.

For this compound, theoretical calculations can predict:

Vibrational Frequencies: Infrared (IR) and Raman spectra can be simulated to help assign the experimental vibrational bands to specific molecular motions. nih.gov

NMR Chemical Shifts: ¹H and ¹³C NMR chemical shifts can be calculated to assist in the interpretation of experimental NMR spectra. nih.gov

UV-Vis Spectra: The electronic transitions responsible for UV-Vis absorption can be calculated using time-dependent DFT (TD-DFT), providing information about the electronic structure and chromophores within the molecule. nih.gov

These predicted spectroscopic data are invaluable for confirming the synthesis of the target compound and for its detailed characterization.

Research Applications and Broader Contextual Studies of 2,4,6 Trichlorobenzaldehyde Oxime Derivatives in Chemical Synthesis

A Key Intermediate in Agrochemical Research and Development

The unique structural features of 2,4,6-Trichlorobenzaldehyde (B1312254) oxime, particularly the presence of the reactive oxime group and the electron-withdrawing trichlorinated phenyl ring, make it a valuable precursor in the synthesis of a variety of agrochemicals. Its derivatives have shown significant potential in the development of new and effective crop protection agents.

Precursor for the Synthesis of Novel Fungicidal Scaffolds

The 2,4,6-trichlorophenyl moiety is a key component in several modern fungicides. Notably, 2,4,6-Trichlorobenzaldehyde serves as a crucial starting material for the synthesis of the fungicide Pydiflumetofen. Pydiflumetofen is a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, a class of compounds that interfere with the fungal respiration process. The synthesis of Pydiflumetofen highlights the importance of the 2,4,6-trichlorobenzaldehyde scaffold in constructing complex and highly active fungicidal molecules.

Beyond its role in the synthesis of established fungicides, research has explored the use of the trichlorophenyl motif in creating novel fungicidal compounds. For instance, studies on N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides have demonstrated excellent fungicidal activity against pathogens like Botrytis cinerea. researchgate.net The fungicidal activity of these compounds is influenced by the size of the cycloalkane ring, with seven- and eight-membered rings showing superior efficacy. researchgate.net This research underscores the potential of incorporating the trichlorophenyl group, derivable from 2,4,6-trichlorobenzaldehyde, into various molecular frameworks to discover new fungicidal agents.

Furthermore, the broader class of oxime ether derivatives, which can be synthesized from oximes like 2,4,6-trichlorobenzaldehyde oxime, has been a focus of fungicide research. For example, novel 1,2,4-triazole (B32235) derivatives containing an oxime ether moiety have been designed and synthesized, exhibiting significant antifungal activities. nih.govresearchgate.net These studies often involve the molecular hybridization of different active substructures to create compounds with enhanced efficacy and a broader spectrum of activity. nih.gov

Building Blocks for Herbicide and Pesticide Analogues

The utility of this compound and its derivatives extends beyond fungicides to the development of other pesticides, including herbicides and insecticides. The biological activity of compounds containing the trichlorophenyl group makes them attractive building blocks for creating analogues of existing pesticides or for discovering new ones. ontosight.ai For instance, 3-Hydroxy-2,4,6-trichlorobenzaldehyde oxime is recognized as a valuable intermediate in the synthesis of pesticides. ontosight.ai

Research into O-(2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoyl)oxime 3-trifluoromethylacetophenone has shown that such complex oxime derivatives can exhibit significant herbicidal activity. researchgate.net While this specific example does not directly use the 2,4,6-trichloro substitution pattern, it demonstrates the principle of using substituted benzoyl oximes in the design of new herbicides. The trichlorophenyl moiety from this compound could be incorporated into similar structures to explore new herbicidal candidates.

Utilization in the Design and Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal and agricultural chemistry. Oximes, including this compound, are versatile starting materials for the synthesis of a wide array of heterocyclic rings. The oxime functional group can undergo various transformations, such as cycloaddition reactions, to form five-membered and other heterocyclic systems. dntb.gov.ua

One of the key reactions of oximes is their conversion to nitrile oxides, which are highly reactive 1,3-dipoles. These nitrile oxides can then participate in [3+2] cycloaddition reactions with alkenes or alkynes to produce isoxazolines and isoxazoles, respectively. nih.gov The intramolecular version of this reaction, where the alkene or alkyne is tethered to the oxime-bearing molecule, provides an efficient route to fused heterocyclic systems. nih.gov While specific examples detailing the use of this compound in these cycloaddition reactions are not abundant in readily available literature, the general reactivity of aldoximes suggests its potential in this area. The resulting trichlorophenyl-substituted heterocyclic compounds would be of interest for biological activity screening.

Advanced Chemical Synthesis Methodologies Utilizing this compound

Modern synthetic chemistry continuously seeks more efficient, sustainable, and versatile methodologies. The synthesis of oximes and their derivatives has benefited from such advancements. For instance, microwave-assisted synthesis has been shown to be an effective method for the preparation of benzaldehyde (B42025) oxime compounds, offering advantages such as shorter reaction times and higher yields. google.com This technique could potentially be applied to the synthesis of this compound and its derivatives.

Furthermore, catalyst-free synthesis methods for aryl oximes have been developed using environmentally friendly solvents like mineral water. ias.ac.in Such green chemistry approaches are becoming increasingly important in chemical manufacturing. The application of these modern synthetic methods to this compound could lead to more economical and sustainable production processes for its use in agrochemical and pharmaceutical research.

Exploration of Structure-Function Relationships in Analogues for Synthetic Design

The design of new and more effective agrochemicals relies heavily on understanding the relationship between a molecule's structure and its biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to establish these relationships and to guide the synthesis of new, more potent compounds. sciforum.netnih.gov

Future Research Directions for 2,4,6 Trichlorobenzaldehyde Oxime

Development of Sustainable and Environmentally Benign Synthetic Routes

The synthesis of oximes traditionally involves methods that can be resource-intensive and generate hazardous waste. ijprajournal.comnih.gov Future research should prioritize the development of green and sustainable synthetic protocols for 2,4,6-Trichlorobenzaldehyde (B1312254) oxime.

Detailed Research Findings:

Recent advancements in green chemistry offer several promising strategies for the synthesis of aryl oximes, which could be adapted for 2,4,6-Trichlorobenzaldehyde oxime. These methods focus on minimizing the use of hazardous solvents and reagents, reducing energy consumption, and improving atom economy.

Catalyst-Free Synthesis in Benign Solvents: Research has demonstrated the successful synthesis of aryl oximes from aryl aldehydes and hydroxylamine (B1172632) hydrochloride in mineral water at room temperature. ias.ac.in This approach is not only economical but also environmentally friendly. The dissolved minerals in the water can facilitate the reaction, eliminating the need for traditional catalysts. ias.ac.in

Solvent-Free and Solid-State Reactions: Grindstone chemistry, a solvent-free method, has been effectively used for the synthesis of oximes. nih.gov By grinding the reactants (an aldehyde and hydroxylamine hydrochloride) with a solid catalyst like bismuth(III) oxide (Bi₂O₃), the corresponding oxime can be obtained in high yields with minimal waste. nih.gov Similarly, solid-phase synthesis using silica (B1680970) gel as a catalyst in a dry media has been reported to be a rapid and efficient method for oxime preparation. tandfonline.com

Use of Natural and Reusable Catalysts: Exploring the use of natural acids from sources like fruit juices or plant extracts as catalysts presents an innovative and green alternative to conventional acid catalysts. ijprajournal.com Additionally, the development of reusable solid acid catalysts, such as ion-exchange resins (e.g., DOWEX®50WX4), could significantly improve the sustainability of the synthesis process. researchgate.net

| Method | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Mineral Water Synthesis | Catalyst-free, room temperature | Economical, environmentally friendly, simple procedure | ias.ac.in |

| Grindstone Chemistry | Solvent-free, solid catalyst (e.g., Bi₂O₃) | Reduced waste, high efficiency, rapid reaction | nih.gov |

| Natural Acid Catalysis | Use of renewable resources (e.g., fruit extracts) | Biodegradable catalyst, green approach | ijprajournal.com |

| Solid-Phase Synthesis | Catalyst on solid support (e.g., silica gel) | Easy catalyst separation and reuse, clean reaction | tandfonline.com |

Investigation of Unconventional Reactivity under Novel Reaction Conditions

The oxime functional group is known for its versatile reactivity. nih.govwikipedia.org Future studies should explore the unconventional reactivity of this compound under novel reaction conditions to unlock new synthetic pathways and applications.

Detailed Research Findings:

Photochemical Transformations: The photoisomerization of aryl oximes using visible-light-mediated energy transfer catalysis can provide access to specific isomers that may exhibit unique reactivity. organic-chemistry.org Investigating the photochemical behavior of this compound could lead to novel synthetic transformations.

Cascade Reactions: The design of cascade or domino reactions starting from this compound could provide a highly efficient route to complex heterocyclic structures. For instance, an initial condensation to the oxime could be followed by intramolecular cyclization and subsequent intermolecular cycloaddition to generate diverse molecular scaffolds. rsc.org

Iminyl Radical Chemistry: The formation of iminyl radicals from oximes opens up a wide range of synthetic possibilities, including their addition to π-systems. nsf.gov Exploring the generation and reactivity of the iminyl radical from this compound could lead to the development of new carbon-carbon and carbon-nitrogen bond-forming reactions.

Beckmann Rearrangement: A classic reaction of oximes, the Beckmann rearrangement, transforms oximes into amides. wikipedia.org Investigating this rearrangement for this compound under various acidic conditions could yield substituted anilides, which are valuable intermediates in medicinal chemistry and materials science.

Exploration of this compound in Catalyst Design or Ligand Synthesis

Oximes are effective ligands for a variety of metal ions, and their metal complexes have shown applications in catalysis. nih.govtandfonline.com The specific electronic and steric properties of this compound make it an interesting candidate for the design of novel catalysts and ligands.

Detailed Research Findings:

Coordination Chemistry: The nitrogen and oxygen atoms of the oxime group can coordinate to metal centers, forming stable complexes. The trichlorophenyl ring in this compound can influence the electronic properties and stability of the resulting metal complexes. Future work could involve synthesizing and characterizing complexes of this oxime with various transition metals.

Homogeneous Catalysis: Oxime-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions. ias.ac.in Investigating the potential of this compound as a ligand in similar catalytic systems could lead to the development of highly efficient catalysts for reactions such as Suzuki-Miyaura or Heck couplings.

Biomimetic Catalysis: The ability of oximes to form complexes with metal ions found in the active sites of metalloenzymes suggests their potential in the development of biomimetic catalysts. Research could focus on designing catalysts based on this compound that mimic the function of specific enzymes.

Computational Design of Novel Derivatives with Predicted Reactivity Profiles

Computational chemistry provides powerful tools for the rational design of new molecules with desired properties. biointerfaceresearch.comresearchgate.net Applying these methods to this compound can guide the synthesis of novel derivatives with tailored reactivity.

Detailed Research Findings:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the geometric and electronic properties of this compound and its derivatives. biointerfaceresearch.com This information can provide insights into their reactivity, stability, and potential for use in various applications. Parameters such as HOMO-LUMO energy gaps can indicate charge-transfer possibilities within the molecules. biointerfaceresearch.com

In Silico Screening for Catalytic Activity: Computational docking studies can be employed to predict the binding affinity of this compound-based ligands with metal catalysts. researchgate.netnih.gov This would allow for the in silico screening of a virtual library of derivatives to identify promising candidates for synthesis and experimental testing.

Prediction of Reaction Pathways: Theoretical calculations can be used to model reaction mechanisms and predict the feasibility of different reaction pathways. researchgate.net This can help in designing experiments to explore the unconventional reactivity of this compound and its derivatives under various conditions.

| Derivative Type | Modification | Predicted Property/Application | Relevant Computational Method |

|---|---|---|---|

| Substituted Oxime Ethers | Varying R group on the oxime oxygen | Modulated electronic properties, potential as enzyme inhibitors | DFT, Molecular Docking nih.govmdpi.com |

| Heterocyclic Adducts | Cycloaddition products with various dipolarophiles | Novel heterocyclic scaffolds with potential biological activity | Reaction Mechanism Modeling rsc.org |

| Metal Complexes | Coordination to different transition metals | Tailored catalytic activity for specific organic transformations | DFT, QTAIM (Quantum Theory of Atoms in Molecules) |

Q & A

Basic: What are the optimal synthetic routes for preparing 2,4,6-Trichlorobenzaldehyde oxime with high purity?

Methodological Answer:

The synthesis typically involves reacting 2,4,6-trichlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions (e.g., sodium hydroxide or potassium carbonate in aqueous ethanol). Key steps include:

- Reagent Ratios: Use a 1:1.2 molar ratio of aldehyde to hydroxylamine hydrochloride to ensure complete conversion.

- Temperature Control: Maintain reflux conditions (70–80°C) for 4–6 hours, monitored by TLC or HPLC to track reaction progress.

- Purification: Crystallize the crude product from ethanol/water mixtures to remove unreacted starting materials and salts. Yield optimization (>85%) is achievable with careful pH adjustment (pH 8–9) during workup .

Advanced: How does the oxime functional group influence the electronic properties and reactivity of this compound compared to its aldehyde precursor?

Methodological Answer:

The oxime group (-C=N-OH) introduces conjugation and hydrogen-bonding capabilities, altering electronic properties:

- Spectroscopic Analysis: Use FT-IR to compare carbonyl (C=O, ~1700 cm⁻¹) loss in the aldehyde with new N-O (~930 cm⁻¹) and C=N (~1600 cm⁻¹) peaks in the oxime. ¹H NMR reveals deshielding of aromatic protons due to electron-withdrawing effects of the oxime.

- Computational Studies: Perform DFT calculations (e.g., Gaussian09) to analyze frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. The oxime’s lone pair on nitrogen enhances chelation potential with metal ions (e.g., Cu²⁺, Mn²⁺), as observed in analogous chlorobenzaldehyde oximes .

Basic: What spectroscopic techniques are most effective for characterizing this compound's structure?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and oxime protons (δ 8.0–10.0 ppm). Compare with 2,4,6-trichlorobenzaldehyde spectra to confirm aldehyde-to-oxime conversion.

- FT-IR: Confirm oxime formation via N-O (930 cm⁻¹) and C=N (1600 cm⁻¹) stretches.

- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol. Compare with 2,6-dichlorobenzaldehyde oxime’s crystal data (e.g., CCDC deposition codes) .

Advanced: What are the potential biochemical interactions of this compound, particularly concerning enzyme inhibition or metal ion chelation?

Methodological Answer:

- Enzyme Inhibition Assays: Test CYP1A2 inhibition using human liver microsomes and a fluorogenic substrate (e.g., ethoxyresorufin). The parent aldehyde shows inhibitory activity (IC₅₀ ~5 µM), suggesting the oxime may retain or modulate this effect due to structural similarity .

- Metal Chelation Studies: Employ EPR spectroscopy to detect paramagnetic ion (e.g., Cu²⁺) binding. Design experiments with varying pH (4–8) to assess stability constants of metal-oxime complexes. Compare with data from 3-chlorobenzaldehyde oxime’s Mn²⁺ interactions .

Basic: How can researchers ensure the stability of this compound under various storage and experimental conditions?

Methodological Answer:

- Stability Profiling: Conduct accelerated degradation studies (40°C, 75% RH for 1 month) and monitor via HPLC (C18 column, acetonitrile/water mobile phase).

- Storage Recommendations: Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid aqueous solutions at pH <5 or >9, which may hydrolyze the oxime to the aldehyde .

Advanced: What computational methods can predict the tautomeric behavior and isomerization dynamics of this compound in solution?

Methodological Answer:

- Tautomer Analysis: Use DFT (B3LYP/6-311++G(d,p)) to evaluate energy differences between syn/anti oxime isomers. Solvent effects (e.g., ethanol vs. DMSO) can be modeled with PCM.

- Dynamic Studies: Apply molecular dynamics (MD) simulations (e.g., GROMACS) to track isomerization barriers. Compare with experimental GC-FTIR data from analogous oximes, where temperature gradients (50–150°C) reveal isomer elution profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.